4-Oxo-4-phenylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbut-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. One common method involves the use of piperidinium acetate in tetrahydrofuran (THF) at elevated temperatures . Another approach includes the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-phenylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl group and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized organic compounds .
Scientific Research Applications
4-Oxo-4-phenylbut-2-enenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets. For instance, it inhibits the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the bacterial menaquinone biosynthesis pathway by forming an adduct with coenzyme A (CoA) . This inhibition disrupts the biosynthesis of menaquinone, an essential component for bacterial respiration, leading to antibacterial effects .
Comparison with Similar Compounds
4-Oxo-4-chlorophenylbut-2-enoate: This compound shares a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
4-Oxo-4-phenylbutanoate:
Uniqueness: 4-Oxo-4-phenylbut-2-enenitrile is unique due to its combination of a phenyl group, a nitrile group, and a ketone functional group.
Properties
CAS No. |
13125-52-5 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-oxo-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7H |
InChI Key |
NGBPQAWUEJTOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.